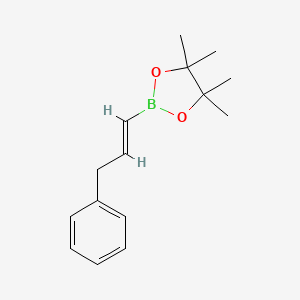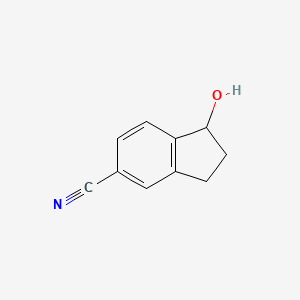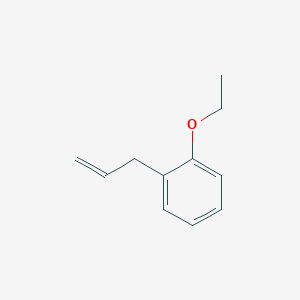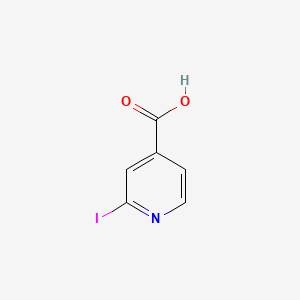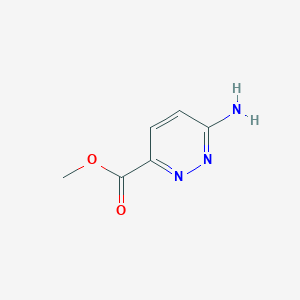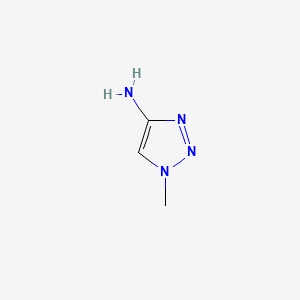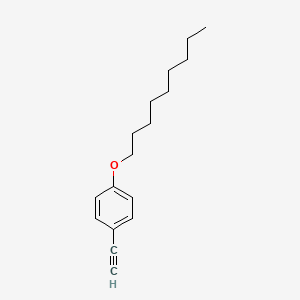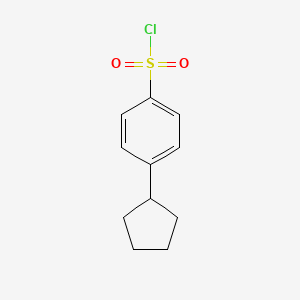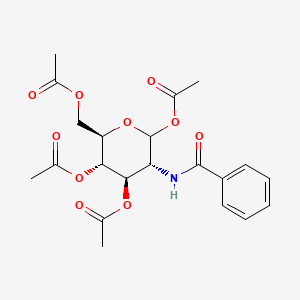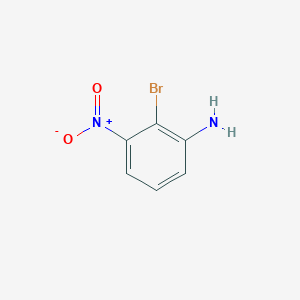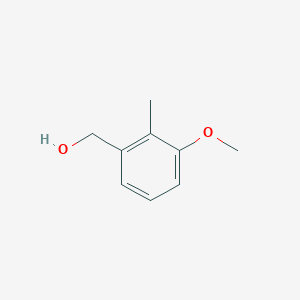
(3-Methoxy-2-methylphenyl)methanol
概述
描述
“(3-Methoxy-2-methylphenyl)methanol” is a chemical compound with the CAS Number: 33797-34-1 and a molecular weight of 152.19 . It has a linear formula of C9H12O2 . It is typically a white solid or liquid .
Molecular Structure Analysis
The molecular structure of “(3-Methoxy-2-methylphenyl)methanol” is represented by the formula C9H12O2 . It has an average mass of 152.190 Da and a monoisotopic mass of 152.083725 Da .Physical And Chemical Properties Analysis
“(3-Methoxy-2-methylphenyl)methanol” has a density of 1.1±0.1 g/cm3, a boiling point of 261.3±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 52.7±3.0 kJ/mol, and it has a flash point of 112.9±17.4 °C . The compound has a molar refractivity of 44.2±0.3 cm3, and its molar volume is 143.5±3.0 cm3 .科学研究应用
PET Radiotracers for Alzheimer’s Diagnosis
A study explores the use of methanol derivatives as positron emission tomography (PET) radiotracers, specifically targeting early diagnosis of Alzheimer's disease. The crystallographic study of these compounds highlights their potential in clinical evaluations, emphasizing the importance of their structural features for effective imaging (Altomare et al., 2014).
Decontamination of Toxic Byproducts
Research on the La3+-catalyzed methanolysis of S-aryl methylphosphonothioates, including those with methoxy phenyl substituents, provides insights into methodologies for decontaminating toxic byproducts like EA 2192, associated with VX nerve agent hydrolysis. This application demonstrates the role of methanol derivatives in enhancing the efficiency of chemical decontamination processes (Dhar et al., 2011).
Surface Chemistry of Metal Oxide Catalysts
Methanol derivatives are utilized to probe the nature of surface sites on ceria nanocrystals with defined surface planes. This research aids in understanding the adsorption and desorption processes on metal oxide catalysts, contributing to advancements in catalysis and materials science (Wu et al., 2012).
Methanol-to-Olefin Process
The initiation of the methanol-to-olefin (MTO) process on acidic zeolite catalysts is critically explored, with evidence supporting the role of reactive surface methoxy groups. This research underscores the chemical pathways leading to the formation of hydrocarbons from methanol, highlighting the methoxy groups' reactivity (Wang et al., 2003).
Photocatalytic Oxidation Processes
The photocatalytic oxidation of methanol to methyl formate on TiO2 surfaces demonstrates the potential of methanol derivatives in environmental cleanup and chemical synthesis. This study elucidates the mechanistic pathways involved, offering insights into photocatalysis applications (Phillips et al., 2013).
安全和危害
The safety information for “(3-Methoxy-2-methylphenyl)methanol” includes several hazard statements: H315 (Causes skin irritation), H335 (May cause respiratory irritation), H302 (Harmful if swallowed), and H319 (Causes serious eye irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
(3-methoxy-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-8(6-10)4-3-5-9(7)11-2/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKISCPFEDTNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574767 | |
| Record name | (3-Methoxy-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-2-methylphenyl)methanol | |
CAS RN |
33797-34-1 | |
| Record name | (3-Methoxy-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methoxy-2-methylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



